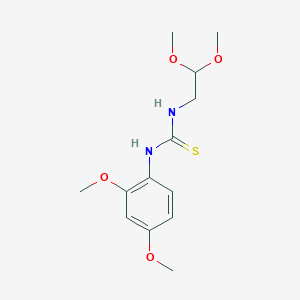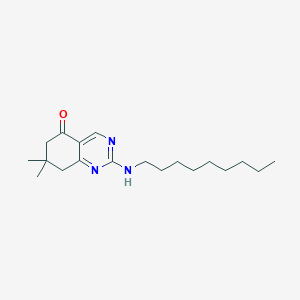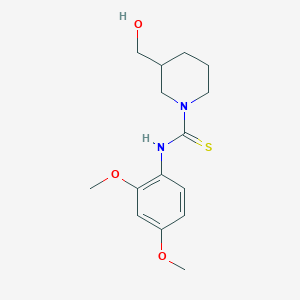![molecular formula C26H28N2O2S B215841 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide, also known as CTOP, is a selective antagonist of the mu-opioid receptor. The mu-opioid receptor is a protein found in the central nervous system that is responsible for mediating the effects of opioid drugs, such as morphine and heroin. CTOP has been widely studied for its potential use in the treatment of opioid addiction, as well as for its ability to modulate pain perception.
Mecanismo De Acción
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide acts as a selective antagonist of the mu-opioid receptor, which is responsible for mediating the effects of opioid drugs. By blocking the mu-opioid receptor, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can reduce the reinforcing effects of opioids and prevent the development of addiction. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can modulate pain perception by blocking the mu-opioid receptor in the central nervous system.
Biochemical and Physiological Effects
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can reduce the release of dopamine in the brain, which is associated with the reinforcing effects of opioids. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can reduce the activity of the hypothalamic-pituitary-adrenal axis, which is responsible for regulating stress responses in the body. 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has also been shown to reduce inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide in lab experiments is its selectivity for the mu-opioid receptor, which allows for more precise manipulation of opioid signaling pathways. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide is relatively stable and easy to synthesize, making it a practical choice for many research applications. However, one limitation of 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide is its potential for off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide. One area of interest is the development of more selective and potent mu-opioid receptor antagonists, which could have greater therapeutic potential for the treatment of opioid addiction. Additionally, further research is needed to elucidate the biochemical and physiological effects of 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide, as well as its potential for off-target effects. Finally, studies are needed to evaluate the safety and efficacy of 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide in clinical trials, in order to determine its potential as a therapeutic agent for the treatment of opioid addiction.
Métodos De Síntesis
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of a protected piperidine-1-carbothioamide with a protected diphenylmethyl alcohol, followed by deprotection and purification.
Aplicaciones Científicas De Investigación
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been extensively studied for its potential therapeutic applications in the treatment of opioid addiction. Studies have shown that 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can block the reinforcing effects of opioids, thereby reducing the likelihood of addiction and relapse. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been shown to reduce the withdrawal symptoms associated with opioid dependence, such as anxiety, depression, and pain.
Propiedades
Nombre del producto |
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide |
|---|---|
Fórmula molecular |
C26H28N2O2S |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C26H28N2O2S/c1-30-24-15-9-8-14-23(24)27-25(31)28-18-16-22(17-19-28)26(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,22,29H,16-19H2,1H3,(H,27,31) |
Clave InChI |
INWQCJWTAMNQCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canónico |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)
![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)



![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)





![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)